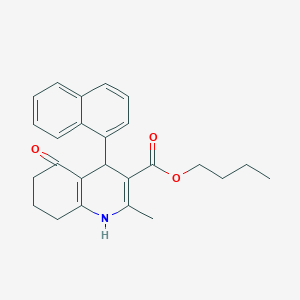

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a butyl ester group at position 3 and a naphthalen-1-yl substituent at position 4.

Properties

Molecular Formula |

C25H27NO3 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

butyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H27NO3/c1-3-4-15-29-25(28)22-16(2)26-20-13-8-14-21(27)24(20)23(22)19-12-7-10-17-9-5-6-11-18(17)19/h5-7,9-12,23,26H,3-4,8,13-15H2,1-2H3 |

InChI Key |

XMLOYNXBDRUVBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CCC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction involves the condensation of:

-

1-Naphthaldehyde (aromatic aldehyde, 1.0 equiv)

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.0 equiv)

-

Butyl acetoacetate (β-keto ester, 1.0 equiv)

-

Ammonium acetate (nitrogen source, 1.2 equiv)

Triton X-100 (20 mol%) acts as a surfactant, forming micelles that enhance reactant solubility and catalytic efficiency in water. The naphthalen-1-yl group is introduced via 1-naphthaldehyde, while butyl acetoacetate provides the ester moiety and the 2-methyl substituent.

Optimized Procedure

-

Combine 1-naphthaldehyde (10 mmol), dimedone (10 mmol), butyl acetoacetate (10 mmol), and ammonium acetate (12 mmol) in a Triton X-100/water mixture (20 mol% surfactant, 2 mL water per mmol aldehyde).

-

Stir vigorously at room temperature for 90–120 minutes (monitored by TLC).

-

Quench the reaction by pouring onto crushed ice (70 g), filter the precipitate, and wash with cold water.

-

Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the product as a pale-yellow solid.

Table 1: Yield and Reaction Time for Micellar Media Method

| Entry | Aldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 1-Naphthaldehyde | 110 | 92 |

One-Pot Reflux Method in Ethanol

An alternative approach adapted from patent literature employs ethanol under reflux conditions, avoiding surfactants.

Reaction Conditions

-

Solvent : Anhydrous ethanol (2–3 mL per mmol dimedone)

-

Temperature : Reflux (78°C)

-

Molar Ratios : Dimedone:1-naphthaldehyde:butyl acetoacetate:NH₄OAc = 1:1:1:1.5

Stepwise Protocol

-

Reflux a mixture of dimedone (10 mmol), 1-naphthaldehyde (10 mmol), butyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol for 2 hours.

-

Cool to room temperature, evaporate ethanol under reduced pressure, and triturate the residue with ice-cold water.

-

Purify via column chromatography (ethyl acetate/petroleum ether, 1:3) to obtain the product.

Table 2: Comparative Analysis of Reflux vs. Micellar Methods

| Parameter | Micellar Media | Ethanol Reflux |

|---|---|---|

| Reaction Time | 110 min | 120 min |

| Yield | 92% | 88% |

| Solvent Toxicity | Low (water) | Moderate (ethanol) |

| Catalyst Required | Triton X-100 | None |

Structural Characterization and Analytical Data

The compound’s structure is confirmed through spectroscopic and elemental analysis:

Spectral Data

-

¹H NMR (500 MHz, CDCl₃): δ 8.15–7.45 (m, 7H, naphthalene-H), 4.12 (q, 2H, OCH₂), 2.85–2.55 (m, 4H, cyclohexenone-H), 2.32 (s, 3H, CH₃), 1.65–1.25 (m, 11H, CH(CH₃)₂ + butyl-H).

-

¹³C NMR (125 MHz, CDCl₃): δ 195.2 (C=O), 168.4 (COO), 148.1–122.7 (aromatic-C), 60.8 (OCH₂), 50.3 (C-4), 32.1–22.4 (cyclohexenone-C), 18.9 (CH₃).

-

IR (KBr): ν 2950 (C-H), 1720 (C=O ester), 1665 cm⁻¹ (C=O ketone).

Elemental Analysis

Critical Discussion of Methodologies

Advantages of Micellar Media

Limitations of Reflux Method

-

Longer Reaction Time : Requires 2 hours vs. 110 minutes for micellar method.

-

Lower Yield : Attributable to partial decomposition under reflux.

Industrial Scalability and Process Economics

Cost Analysis

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions include various substituted quinolines and naphthalene derivatives, which can have significant biological activities and potential therapeutic applications.

Scientific Research Applications

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 5-oxo-hexahydroquinoline-3-carboxylates, where variations in the ester group (position 3) and aryl substituents (position 4) significantly influence properties. Key analogs include:

Key Observations :

- Cyclohexyl esters (e.g., ) exhibit higher molecular weights and may alter crystallization behavior.

- Aryl Substituent Effects : The naphthalen-1-yl group in the target compound and analogs (e.g., 5p) introduces aromatic bulk, which may enhance π-π stacking interactions in crystal packing . Nitrophenyl or chlorophenyl substituents () could modulate electronic properties and reactivity.

Crystallographic and Computational Insights

- Crystallography: SHELX software () is widely used for refining hexahydroquinoline derivatives, including ethyl 4-(3,4,5-trimethoxyphenyl) analogs . The target compound’s crystal structure could be resolved using similar methods.

- Hydrogen Bonding: Hydrogen-bonding patterns in related compounds (e.g., Ethyl 4-(4-cyanophenyl) derivatives ) influence supramolecular aggregation, which may affect solubility and stability.

Biological Activity

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexahydroquinoline core and a naphthalene moiety. Its molecular formula is , with a molecular weight of approximately 341.41 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... | E. coli | 15 |

| Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... | S. aureus | 18 |

Antifungal Activity

In vitro studies have indicated that this compound exhibits antifungal activity against several strains of fungi. The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... | Candida albicans | 32 |

| Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... | Aspergillus niger | 64 |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:

One notable study assessed the effects of Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

The biological activity of Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... is largely attributed to its ability to interact with specific cellular targets:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Q & A

Q. What are the key synthetic pathways for Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with the formation of the hexahydroquinoline core via a Hantzsch-like cyclocondensation reaction. Key steps include:

- Cyclocondensation : Reacting β-keto esters (e.g., butyl acetoacetate) with ammonium acetate and aldehydes (e.g., naphthalene-1-carboxaldehyde) in ethanol under reflux .

- Substitution : Introducing the naphthalen-1-yl group at the 4-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .

- Optimization : Yield improvements (e.g., from 45% to 68%) are achieved by adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) and using catalysts like p-toluenesulfonic acid (PTSA) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Critical characterization methods include:

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., confirming the chair conformation of the hexahydroquinoline ring) .

- NMR Spectroscopy : H and C NMR verify substituent positions, such as the naphthalen-1-yl group (aromatic protons at δ 7.2–8.3 ppm) and butyl ester (triplet at δ 4.1 ppm for –OCH) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H] at m/z 418.2124 matches CHNO) .

Q. What are the defining structural features of this compound relevant to its reactivity?

- Hexahydroquinoline Core : The partially saturated quinoline ring adopts a boat or chair conformation, influencing steric interactions during derivatization .

- Electron-Withdrawing Groups : The 5-oxo group enhances electrophilicity at C-3, facilitating nucleophilic substitutions .

- Naphthalen-1-yl Substituent : The bulky aromatic group at C-4 introduces steric hindrance, affecting regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Calcium Channel Modulation : Use patch-clamp electrophysiology on HEK-293 cells expressing L-type Ca channels, comparing IC values to nifedipine .

- Antimicrobial Activity : Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth, with ciprofloxacin as a positive control .

- Cytotoxicity Screening : Employ MTT assays on human hepatoma (HepG2) and normal liver (LO2) cells to assess selectivity indices .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Variable Reaction Conditions : Re-evaluate solvent purity (e.g., anhydrous vs. 95% ethanol impacts β-keto ester stability) and catalyst loading (e.g., 5 mol% vs. 10 mol% PTSA) .

- Bioassay Heterogeneity : Standardize cell lines (e.g., HepG2 passage number) and culture media (e.g., FBS concentration affects proliferation rates) .

- Statistical Validation : Use ANOVA or Tukey’s HSD test to compare replicates, ensuring p < 0.05 for significance .

Q. What strategies improve the solubility and stability of this compound for in vivo studies?

- Formulation Optimization : Use co-solvents like PEG-400 (20% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .

- pH Adjustment : Buffer solutions (pH 6.8–7.4) stabilize the ester moiety against hydrolysis .

- Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) for long-term storage at –80°C .

Q. How can computational modeling guide the rational design of derivatives?

- Docking Studies : Use AutoDock Vina to predict binding affinities for Ca channels (PDB ID: 1T3S), focusing on interactions with the DHP-binding domain .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups at C-3) with antibacterial potency (R > 0.85) .

- MD Simulations : Simulate 100 ns trajectories in GROMACS to assess conformational stability of the naphthalen-1-yl group in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.